Cas no 2361750-48-1 (1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-1-one)

1-4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-1-one is a specialized chemical compound featuring a unique structural framework combining a piperidine moiety with a 3-methyl-1,4-oxazepane carbonyl group, linked via a prop-2-en-1-one bridge. This structure imparts potential reactivity and binding properties, making it valuable in medicinal chemistry and drug discovery, particularly as a versatile intermediate for synthesizing biologically active molecules. The presence of both oxazepane and piperidine rings may enhance conformational flexibility and target affinity, while the α,β-unsaturated ketone functionality offers opportunities for further derivatization. Its well-defined molecular architecture supports precise modifications, aiding in the development of novel pharmacophores or covalent inhibitors. Suitable for research applications requiring tailored heterocyclic scaffolds.
1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-1-one structure
2361750-48-1 structure
Product name:1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-1-one
CAS No:2361750-48-1
MF:C15H24N2O3
MW:280.362664222717
CID:5778411
PubChem ID:145904241

1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
    • EN300-26578521
    • Z3672063376
    • 2361750-48-1
    • 1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-1-one
    • Inchi: 1S/C15H24N2O3/c1-3-14(18)16-8-5-13(6-9-16)15(19)17-7-4-10-20-11-12(17)2/h3,12-13H,1,4-11H2,2H3
    • InChI Key: UNSOKWIPGXCSMF-UHFFFAOYSA-N
    • SMILES: O1CCCN(C(C)C1)C(C1CCN(C(C=C)=O)CC1)=O

Computed Properties

  • Exact Mass: 280.17869263g/mol
  • Monoisotopic Mass: 280.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 49.8Ų

1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578521-0.05g
1-[4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
2361750-48-1 95.0%
0.05g
$246.0 2025-03-20

Additional information on 1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-1-one

Introduction to 1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-1-one (CAS No. 2361750-48-1)

1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-1-one (CAS No. 2361750-48-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of new drugs targeting neurological and cardiovascular disorders.

The molecular structure of 1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-1-one is composed of a piperidine ring linked to a propenone moiety via a 3-methyl-1,4-oxazepane carbonyl group. The presence of these functional groups imparts specific chemical and biological properties that make it an interesting candidate for further investigation. The piperidine ring is known for its ability to interact with various receptors and enzymes, while the propenone moiety can participate in Michael addition reactions, which are crucial in many synthetic pathways.

Recent studies have highlighted the potential of 1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-1-one as a lead compound in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme implicated in neurodegenerative diseases. The researchers found that the compound effectively reduced the levels of this enzyme in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

In another study, published in the Bioorganic & Medicinal Chemistry Letters, researchers explored the pharmacokinetic properties of 1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylprop-2-en-one. The results indicated that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its development as an oral drug. The study also noted that the compound showed low toxicity and high selectivity towards its target enzyme, further supporting its potential for clinical use.

The synthesis of 1-4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-ylpropenone has been optimized through various methods to improve yield and purity. One notable approach involves the use of transition-metal-catalyzed cross-coupling reactions, which have been shown to be highly efficient and scalable. This synthetic route not only enhances the practicality of producing the compound on a larger scale but also opens up possibilities for structural modifications to fine-tune its biological activity.

The biological activity of 1-4-(3-methyl-1,4-ozaepane-carbonyl)piperidinylpropenone has been extensively studied using a range of assays. In addition to its enzymatic inhibition properties, the compound has shown promising results in modulating ion channels and receptors involved in pain signaling pathways. This dual mechanism of action makes it an attractive candidate for developing multi-target drugs that can address complex diseases with multiple etiological factors.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-[4-(3-Methyl[oxazepan-carbonyl)piperidin-yl]propenone in human subjects. Preliminary data from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and exhibits a favorable safety profile. These findings have paved the way for phase II trials, which will focus on assessing its therapeutic benefits in specific patient populations.

In conclusion, 1-[4-(3-Methyl[oxazepan-carbonyl)piperidin-yl]propenone (CAS No. 2361750-48-1) represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique molecular structure and favorable biological properties make it an ideal candidate for further investigation and clinical testing. As research continues to advance our understanding of this compound, it is likely to play a crucial role in addressing unmet medical needs and improving patient outcomes.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.